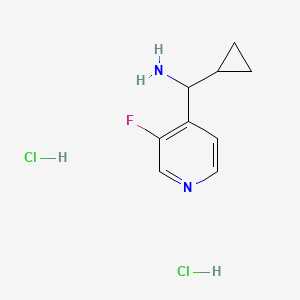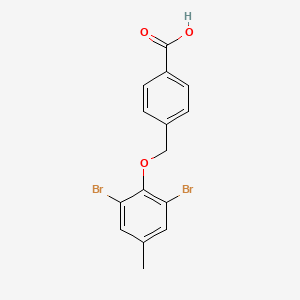
Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with cyclopropyl and fluoro groups, which are relevant to the analysis of similar compounds. The first paper describes the synthesis and evaluation of a series of quinolone derivatives with antimycobacterial activity, where the cyclopropyl and fluoro groups are part of the quinolone core structure . The second paper details the preparation of a naphthyridine derivative, again incorporating a cyclopropyl and a fluoro group . These compounds are of interest due to their potential biological activities and the presence of the cyclopropyl and fluoro groups, which are structural features of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from tetrafluorobenzene . The process includes the introduction of various substituents, such as secondary amino groups, to the quinolone core. The most active compound identified in the study, with significant in vitro and in vivo antimycobacterial activities, was synthesized through a sequence of reactions that likely involve cycloadditions, substitutions, and other transformations typical in the construction of complex organic molecules . The second paper outlines a synthetic route for a naphthyridine derivative, which includes steps such as reduction, regioselective deprotonation, methylation, selenation, oxidation, and syn-elimination . These methods are indicative of the sophisticated techniques used in the synthesis of fluorinated heterocycles.
Molecular Structure Analysis
The molecular structures of the compounds discussed in the papers feature a cyclopropyl group attached to a heterocyclic core, which is a common motif in drug design due to its rigid structure and ability to mimic certain bioactive conformations . The presence of the fluoro group is also significant as it can influence the biological activity of the compound by affecting its lipophilicity, metabolic stability, and potential interactions with biological targets. The specific interactions of these groups with biological macromolecules such as DNA gyrase, as mentioned in the first paper, are crucial for their antimycobacterial activity .
Chemical Reactions Analysis
The compounds synthesized in these studies undergo various chemical reactions that are essential for their biological activity. For instance, the quinolone derivative was tested for its ability to inhibit the supercoiling activity of DNA gyrase, which is a key enzyme in the replication of bacterial DNA . The inhibition of this enzyme leads to the antimycobacterial effects observed. The specific chemical interactions between the compound and the enzyme, such as hydrogen bonding, hydrophobic interactions, and possibly ionic interactions due to the presence of the dihydrochloride salt form, are critical for the observed biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride" are not directly reported in the papers, the properties of structurally related compounds can provide insights. The introduction of a cyclopropyl group typically affects the compound's conformational stability, while the fluorine atom can influence its electronic properties and reactivity . The solubility, melting point, and stability of these compounds can be affected by the presence of these groups, as well as by the formation of a dihydrochloride salt, which would likely improve water solubility. The antimycobacterial activity of the compounds suggests that they possess the necessary chemical properties to penetrate bacterial cells and exert their therapeutic effects .
Applications De Recherche Scientifique
Research Applications:
Cannabinoid CB2 Receptor Agonists : A novel peripherally restricted cannabinoid CB2 receptor agonist, characterized using both in vitro and in vivo models, was synthesized with a structure related to Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride. This research opens pathways for the development of new therapeutic agents in various medical fields (Mukhopadhyay et al., 2016).
Serotonin Receptor Agonists : Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride derivatives were investigated as serotonin 5-HT1A receptor agonists. These compounds demonstrated high receptor affinity and selectivity, indicating potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Antibacterial Agents : Compounds related to Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride were synthesized and studied for their antibacterial properties. Such research aids in the development of new antibacterial agents, contributing to the field of infectious diseases (Miyamoto et al., 1987).
Histamine H3-Receptor Antagonists : The synthesis of ciproxifan, a novel reference antagonist for the histamine H3 receptor, involved compounds similar to Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride, highlighting the compound's significance in developing new therapeutic agents for neurological and allergic conditions (Stark, 2000).
Catalysis in Organic Chemistry : Nickel(II) complexes derived from fluorinated ligands related to Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride have been studied for their catalytic potential in various organic reactions. This research is significant in the field of green chemistry and industrial catalysis (Kerbib et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclopropyl-(3-fluoropyridin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-5-12-4-3-7(8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZACSQHLNSMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=NC=C2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3016093.png)



![1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3016098.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3016100.png)

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B3016105.png)

![4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B3016109.png)


![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3016114.png)